Bmh1 protein, a member of the 14-3-3 protein family, plays a crucial role in various cellular processes, particularly in signal transduction and transcriptional regulation within the yeast Saccharomyces cerevisiae. These proteins are known for their ability to bind phosphorylated serine and threonine residues on target proteins, thereby influencing various signaling pathways, including those involved in carbohydrate metabolism, cell cycle regulation, and DNA damage response. Bmh1, along with its homolog Bmh2, is essential for the proper functioning of several critical biological processes such as meiosis and stress responses.
Bmh1 protein is derived from the yeast Saccharomyces cerevisiae, where it is encoded by the BMH1 gene located on chromosome IX. This protein is highly conserved across different species, indicating its fundamental role in cellular processes.
Bmh1 protein is classified as a 14-3-3 protein, which is a family of regulatory molecules involved in various cellular functions. These proteins are characterized by their ability to interact with numerous client proteins and modulate their activity through binding to phosphorylated sites.
The synthesis of Bmh1 protein involves standard molecular biology techniques including cloning, expression in yeast systems, and purification. Typically, recombinant DNA technology is employed to express the BMH1 gene in a suitable host organism.
Technical Details:
The structure of Bmh1 protein features a characteristic 14-3-3 fold, which includes two globular domains connected by a flexible linker. This structure allows for the binding of phosphorylated motifs on client proteins.
Structural studies using X-ray crystallography and NMR spectroscopy have revealed that Bmh1 can form dimers and interact with various substrates through its binding pockets. These interactions are crucial for its regulatory functions.
Bmh1 participates in several biochemical reactions primarily through its role as a scaffold protein that facilitates the interaction between different signaling molecules. It binds to phosphorylated proteins and can modulate their activity.
Technical Details:
Bmh1 operates through a mechanism that involves the recognition of phosphorylated residues on target proteins. Upon binding, it alters the conformation and activity of these proteins, thereby influencing various signaling pathways.
Research has shown that Bmh1 interacts with key regulatory proteins involved in glucose repression and meiotic progression. For instance, it has been demonstrated that deletion of BMH1 leads to enhanced transcriptional activation of genes normally repressed under specific conditions .
Bmh1 protein is soluble in aqueous solutions and exhibits stability under physiological conditions. Its molecular weight is approximately 30 kDa.
Bmh1 contains several phosphorylation sites that are critical for its function. The protein's activity can be modulated by post-translational modifications such as phosphorylation and acetylation.
Relevant Data:
Bmh1 protein has significant implications in scientific research:
Bmh1 comprises 267 amino acids with a molecular weight of 30.1 kDa and an isoelectric point of 4.54, reflecting its acidic nature. Its primary structure harbors several functionally critical segments:
Comparative analysis reveals high conservation (~90% identity) between Bmh1 and Bmh2, particularly within the ligand-binding groove. However, Bmh1 contains a 10-glutamine repeat, while Bmh2 has 17, contributing to functional divergence. Phosphorylation sites at Ser316, Ser320, and Ser324 in the C-terminus regulate nuclear export and partner recruitment, as demonstrated by mass spectrometry and mutagenesis studies [1] [4].
Table 1: Conserved Functional Domains in Bmh1
Domain | Residue Range | Key Features | Functional Role |
---|---|---|---|
N-terminal | 1–50 | Hydrophobic patches | Dimerization interface |
Helical core | 51–240 | Nine α-helices (H1–H9); amphipathic grooves | Phosphopeptide binding |
C-terminal | 241–267 | PolyQ repeat (10 glutamines) | Protein solubility; prion-like interactions |
Bmh1 adopts a characteristic U-shaped tertiary structure stabilized by nine antiparallel α-helices. As a dimer, it resembles a cup-like architecture (~35 Å wide, 20 Å deep), enabling simultaneous binding to two phosphorylated motifs. Key structural features include:
Bmh1 preferentially forms heterodimers with Bmh2 due to subtle conformational differences in helix H1, though homodimers are also functional. Structural studies (PDB: 6QK8) confirm that dimerization is essential for stability and function—disruption abolishes Bmh1’s ability to scaffold signaling complexes [6] [8].
The phosphopeptide-binding groove of Bmh1 recognizes phosphorylated motifs through a conserved cationic pocket formed by residues Lys51, Arg58, Arg132, and Tyr133. This pocket coordinates the phosphate group of phosphoserine/phosphothreonine, while adjacent residues confer motif specificity. Bmh1 recognizes three canonical motifs:
Notably, Bmh1 exhibits versatility in binding non-canonical motifs, as seen in its interaction with histone H3 phosphorylated at Ser10 (H3S10ph). Structural analyses reveal that Bmh1 binds H3S10ph peptides regardless of acetylation at Lys9/Lys14, enabling recruitment to chromatin during mitosis [1] [10].
Table 2: Bmh1-Binding Motifs and Representative Targets
Motif Type | Consensus Sequence | Example Targets | Biological Process |
---|---|---|---|
Mode I | R-S/T-X-pS/pT-X-P | Hst2 (Ser320/Ser324) | Chromosome compaction |
Mode II | R-X-Φ-X-pS/pT-X-P | Nha1 (Ser481) | Ion transport regulation |
Mode III | pS/pT-X₁₋₂-COOH | Cdc25 (C-terminal phosphosite) | Cell cycle control |
Functional implications are exemplified by Bmh1’s activation of neutral trehalase Nth1. Phosphorylation of Nth1 at Ser60 and Ser83 creates a bipartite Mode I motif. Bmh1 binding induces conformational changes in Nth1’s catalytic domain, increasing trehalose hydrolysis rates by 20-fold [5] [7].
The C-terminal segment of Bmh1 harbors a polyglutamine (polyQ) tract—a 10-residue stretch absent in mammalian 14-3-3 isoforms. This domain modulates:
Notably, polyQ length variation between Bmh1 (10Q) and Bmh2 (17Q) fine-tunes their interactions with prionogenic proteins like Sup35. Expansion beyond 17 glutamines triggers amyloid-like aggregation, linking polyQ dynamics to proteostasis regulation [2] [8].
Concluding Remarks
Bmh1 exemplifies how conserved structural frameworks evolve species-specific regulatory features. Its dimeric architecture and phosphopeptide-binding grooves underpin interactions with >200 partners, while its polyQ tract adds a layer of functional versatility absent in higher eukaryotes. Future structural studies will clarify how polyQ repeats precisely modulate phase separation and stress adaptation—a mechanism potentially relevant to neurodegenerative disorders. Understanding these molecular details positions Bmh1 as a model for dissecting 14-3-3 functional diversity and a template for designing synthetic scaffolding modules.
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